molecular formula C22H22N4O14 B13748209 5,5'-Dinitro bapta

5,5'-Dinitro bapta

Cat. No.: B13748209
M. Wt: 566.4 g/mol
InChI Key: ZTBBOPVWQBKUKX-UHFFFAOYSA-N
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Description

Overview of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) as a Framework for Ion Chelation

BAPTA, or 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, is an aminopolycarboxylic acid that functions as a highly selective chelating agent for calcium ions. mpbio.comwikipedia.org Developed by Roger Y. Tsien, BAPTA was designed as an improvement upon earlier calcium buffers like EGTA. sigmaaldrich.comresearchgate.net The core structure of BAPTA features a central ethane-1,2-diylbis(oxy) bridge connecting two aniline (B41778) moieties, from which a total of four carboxymethyl arms extend from the nitrogen atoms. wikipedia.org This arrangement creates a coordination pocket that is structurally optimized for binding Ca²⁺.

The key advantages of the BAPTA framework over predecessors like EDTA and EGTA include:

High Selectivity: BAPTA exhibits a very high selectivity for Ca²⁺ over magnesium ions (Mg²⁺), a crucial feature given the high physiological concentrations of Mg²⁺. mpbio.comsigmaaldrich.comresearchgate.net

Reduced pH Sensitivity: Its calcium-binding affinity is significantly less sensitive to changes in pH within the typical physiological range compared to EGTA. mpbio.comsigmaaldrich.comresearchgate.net

Fast Kinetics: BAPTA demonstrates much faster on- and off-rates for Ca²⁺ binding and release, making it suitable for studying rapid calcium transients in cellular processes. mpbio.comsigmaaldrich.com

Upon binding, the BAPTA molecule acts as a hexadentate ligand, enveloping the calcium ion using its four carboxylate groups and the two amine nitrogens. wikipedia.org This stable complex effectively sequesters Ca²⁺ from the solution, allowing researchers to buffer calcium concentrations to specific, low levels. sigmaaldrich.com The free acid form of BAPTA is generally impermeable to cell membranes and is often introduced into cells via microinjection. interchim.frbiotium.com

Rationale for Substituent Modifications in BAPTA Analogues for Research Utility

The foundational BAPTA structure serves as a versatile scaffold for chemical modification. ucsd.eduresearchgate.net The primary motivation for synthesizing BAPTA analogues is to modulate the chelator's affinity for calcium, thereby creating a suite of buffers suitable for the wide range of calcium concentrations found in biological systems (from nanomolar to millimolar). biotium.comacs.orgacademie-sciences.fr

This modulation is achieved by introducing substituents onto the two benzene (B151609) rings of the BAPTA molecule. ucsd.edu The electronic properties of these substituents directly influence the Ca²⁺ binding affinity:

Electron-donating groups (e.g., methyl) increase the electron density on the aniline nitrogens, strengthening the coordination with Ca²⁺ and resulting in a lower dissociation constant (Kd), indicating higher affinity. ucsd.edu An example is 5,5'-Dimethyl BAPTA, which has a higher affinity for calcium than the parent compound. interchim.fr

Electron-withdrawing groups (e.g., bromo, nitro) decrease the electron density, weakening the Ca²⁺ binding and leading to a higher Kd (lower affinity). ucsd.eduontosight.ai

This principle allows for the rational design of chelators with tailored calcium affinities. ucsd.edu For instance, high-affinity indicators are used to measure resting cytosolic Ca²⁺ levels, while lower-affinity analogues are better suited for studying compartments or events with much higher calcium concentrations, such as the endoplasmic reticulum or synaptic clefts. acs.org Furthermore, these modifications can also introduce new functionalities, such as fluorescence, turning the chelator into a ratiometric or single-wavelength indicator for direct visualization of calcium dynamics. ucsd.edubiomol.com

Specificity of 5,5'-Dinitro BAPTA within the BAPTA Family of Ligands

This compound is a specific analogue designed for low-affinity Ca²⁺ chelation. Its defining feature is the presence of two nitro (-NO₂) groups, one at the 5-position of each benzene ring. interchim.frnih.gov As potent electron-withdrawing groups, these nitro substituents significantly reduce the electron density within the binding pocket, thereby lowering the molecule's affinity for calcium ions.

This modification results in a dissociation constant (Kd) for Ca²⁺ of approximately 7.5 mM, which is substantially higher than that of the parent BAPTA. interchim.fr This low affinity is its primary research utility. While high-affinity chelators would become saturated and unable to buffer further changes, this compound is effective in environments with high calcium concentrations. nih.gov Research studies have utilized it to buffer calcium in cells under such conditions. interchim.fr

Like the parent compound, this compound has a membrane-impermeant free acid form. interchim.fr For intracellular applications, it is often used as an acetoxymethyl (AM) ester. The this compound AM ester is a membrane-permeant derivative that can be loaded into live cells, where cytosolic esterases cleave the AM groups, releasing the active tetra-carboxylate ligand. nih.govmedchemexpress.com From a spectroscopic standpoint, the free acid form of this compound has an absorption maximum (λexc) at approximately 399 nm. interchim.fr

Table 1: Comparison of Dissociation Constants (Kd) for BAPTA and Selected Analogues

Compound NameSubstituent(s)Effect on AffinityApproximate Kd for Ca²⁺ (no Mg²⁺)
BAPTA None (Hydrogen)Baseline160 nM interchim.fr
5,5'-Dimethyl BAPTA -CH₃ (electron-donating)Higher AffinityLower than BAPTA interchim.fr
5,5'-Dibromo BAPTA -Br (electron-withdrawing)Lower Affinity3.6 µM biotium.com
This compound -NO₂ (electron-withdrawing)Low Affinity7.5 mM interchim.fr

Note: Kd values can vary depending on experimental conditions such as pH, ionic strength, and temperature.

Properties

Molecular Formula

C22H22N4O14

Molecular Weight

566.4 g/mol

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]-4-nitrophenoxy]ethoxy]-N-(carboxymethyl)-5-nitroanilino]acetic acid

InChI

InChI=1S/C22H22N4O14/c27-19(28)9-23(10-20(29)30)15-7-13(25(35)36)1-3-17(15)39-5-6-40-18-4-2-14(26(37)38)8-16(18)24(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)

InChI Key

ZTBBOPVWQBKUKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])N(CC(=O)O)CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 5,5 Dinitro Bapta

Nitration Pathways for Introduction of Nitro Groups at the 5 and 5' Positions of the BAPTA Scaffold

The introduction of nitro groups at the 5 and 5' positions of the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) scaffold is a critical step in the synthesis of 5,5'-Dinitro BAPTA. This transformation is typically achieved through electrophilic aromatic substitution, where the benzene (B151609) rings of the BAPTA precursor are treated with a nitrating agent.

The synthesis of 5-nitro BAPTA and this compound has been previously reported. googleapis.com The direct nitration of aromatic compounds can sometimes lead to the formation of multiple nitro-substituted regioisomers, which would necessitate tedious chromatographic separation. bwise.kr To achieve regioselectivity, the nitration is often performed on a precursor to the final BAPTA molecule. A common strategy involves the nitration of substituted 2-nitrophenoxides, which are then condensed to build the core BAPTA structure. nasa.gov For instance, the synthesis can start with the nitration of a suitable phenol (B47542) derivative, followed by subsequent steps to construct the complete chelator. While direct nitration of the parent BAPTA molecule is conceivable, controlling the reaction to yield the desired 5,5'-disubstituted product without side products can be challenging. The aromatic rings of terephthalic acid, for example, are highly deactivated towards electrophilic substitution, but nitration can still provide nitroterephthalic acid. researchgate.net In the context of other heterocyclic compounds, a mixture of nitric acid and trifluoroacetic anhydride (B1165640) has been used for direct nitration. researchgate.net

A general representation of the nitration reaction is the treatment of the BAPTA precursor with a nitrating mixture, such as nitric acid in the presence of a strong acid like sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to favor the formation of the dinitro product.

Table 1: Nitration Reaction Overview

Parameter Description
Starting Material BAPTA precursor or a substituted phenoxide
Nitrating Agent Typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Reaction Type Electrophilic Aromatic Substitution

| Key Transformation | Introduction of -NO₂ groups at the 5 and 5' positions of the aromatic rings |

Esterification Strategies for Generating Membrane-Permeant Acetoxymethyl (AM) Derivatives

To facilitate the entry of this compound into cells, its polar carboxylate groups are masked as acetoxymethyl (AM) esters. This derivatization renders the molecule more lipophilic and membrane-permeant. ontosight.aimedchemexpress.com Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, releasing the active tetra-carboxylate form of the chelator. medchemexpress.cominterchim.fr

The esterification process typically involves reacting the tetracarboxylic acid form of this compound with an acetoxymethylating agent, such as acetoxymethyl bromide or acetoxymethyl chloride, in the presence of a non-nucleophilic base. The base, often a tertiary amine like diisopropylethylamine (DIPEA), deprotonates the carboxylic acids, and the resulting carboxylate anions then act as nucleophiles to displace the bromide from acetoxymethyl bromide. This reaction is carried out for all four carboxylic acid groups to yield the tetra-acetoxymethyl ester derivative.

Table 2: Acetoxymethyl (AM) Esterification

Parameter Description
Starting Material This compound (tetracarboxylic acid form)
Reagent Acetoxymethyl bromide or a similar acetoxymethylating agent
Base A non-nucleophilic base, such as Diisopropylethylamine (DIPEA)
Product This compound, AM ester

| Purpose | To create a membrane-permeant form of the chelator |

The resulting this compound AM is a crucial tool for studying intracellular calcium dynamics. medchemexpress.com

Derivatization from this compound to Related Research Intermediates (e.g., 5-Amino-BAPTA)

This compound serves as a valuable precursor for the synthesis of other important research intermediates, most notably amino-substituted BAPTA derivatives. The conversion of the nitro groups to amino groups is a key transformation.

The synthesis of 5-amino-BAPTA from a nitro-BAPTA precursor has been described. googleapis.com Specifically, 5-nitro BAPTA tetramethyl ester can be converted to 5-amino-BAPTA tetramethyl ester. googleapis.com This is achieved through catalytic hydrogenation, where the nitro compound, dissolved in a suitable solvent like dimethylformamide, is treated with hydrogen gas at elevated pressure in the presence of a palladium on charcoal (Pd/C) catalyst. googleapis.com The reaction proceeds until the nitro group is completely reduced to an amine. googleapis.com

Similarly, 5,5'-diamino BAPTA can be synthesized from this compound tetramethyl ester through a similar reduction process. googleapis.com The reduction of both nitro groups provides a BAPTA derivative with two reactive amine groups, which can be further functionalized. googleapis.com The synthesis of 5-Amino-BAPTA-tetraacetoxymethylester has also been reported, indicating that the reduction can be performed on the AM ester form as well. researchgate.net

Table 3: Synthesis of Amino-BAPTA Derivatives

Starting Material Product Reaction Type Reagents and Conditions Reference
5-nitro BAPTA tetramethyl ester 5-amino-BAPTA tetramethyl ester Reduction H₂, 10% Pd/C, 40 psi, dimethylformamide googleapis.com

Purification and Characterization Techniques for Synthetic Products

The purification and characterization of this compound and its derivatives are essential to ensure their suitability for research purposes. A combination of chromatographic and spectroscopic techniques is employed.

Purification: High-performance liquid chromatography (HPLC) is a standard method for purifying the synthesized compounds and assessing their purity. For this compound AM, a reverse-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

Characterization: Several analytical techniques are used to confirm the structure and identity of the synthetic products:

UV-Vis Spectroscopy: This technique can confirm the successful nitration of the BAPTA scaffold by observing the characteristic absorbance maximum (λmax) of the nitrated aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical structure. For this compound AM, specific peaks corresponding to the aromatic protons, the methylene (B1212753) protons of the AM ester, and the methyl protons of the acetate (B1210297) groups can be identified.

Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, nitrogen) of the compound, which is then compared to the theoretical values calculated from the molecular formula to confirm its identity.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized peptide or compound. mdpi.com

Table 4: Analytical Techniques for Characterization

Technique Purpose Example Observation for this compound AM Reference
HPLC Purity assessment and purification Reverse-phase C18 column with acetonitrile/water mobile phase
UV-Vis Spectroscopy Confirmation of nitration λmax at 376 nm
¹H NMR Structural elucidation Peaks at δ 7.8–8.2 ppm (aromatic), δ 4.5–5.0 ppm (AM methylene), δ 2.0–2.2 ppm (acetate methyl)

Mechanistic Basis of Action: Principles of Ion Chelation and Selectivity

Fundamental Principles of BAPTA's Calcium Binding Kinetics

The foundational structure for 5,5'-Dinitro BAPTA is 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid, commonly known as BAPTA. wikipedia.org BAPTA is a high-affinity calcium chelator that operates on the principle of forming a stable coordination complex with Ca²⁺ ions. ontosight.aicaymanchem.com Its structure, which features four carboxylate groups and two aminophenoxy moieties linked by an ethylene (B1197577) bridge, allows it to act as a decadentate ligand, effectively enveloping a calcium ion. wikipedia.orgontosight.ai This chelation process involves the coordination of the calcium ion by the four carboxylate groups, two amine nitrogens, and two ether oxygens. wikipedia.org

Impact of Nitro Substitution on Chelation Affinity and Dissociation Constants for Divalent Cations

The affinity of BAPTA for divalent cations can be precisely tuned by adding substituents to its aromatic rings. tandfonline.comnih.gov The introduction of electron-withdrawing groups, such as nitro (–NO₂) groups, decreases the affinity for Ca²⁺. tandfonline.comtandfonline.com In the case of this compound, two nitro groups are added to the benzene (B151609) rings, significantly lowering its calcium-binding affinity compared to the parent BAPTA molecule. nih.gov

This modification is scientifically valuable as it creates a low-affinity Ca²⁺ buffer. While the parent BAPTA has a dissociation constant (Kd) for Ca²⁺ of about 0.11-0.2 μM, the addition of two nitro groups in this compound increases the Kd substantially. wikipedia.orgnih.gov Research has determined the Kd for this compound to be in the millimolar range, with one study citing a Kd of approximately 7.5 mM and another finding it to be around 7 mM. interchim.frnih.gov This makes it suitable for studying cellular processes involving high concentrations of calcium. interchim.fr For instance, it has been used to investigate synaptic transmission, where a low-affinity chelator is necessary to avoid disrupting normal function. nih.govnih.gov

Table 1: Comparison of Dissociation Constants (Kd) for Ca²⁺

Compound Kd for Ca²⁺ (µM) Notes
BAPTA 0.11 - 0.2 High-affinity parent compound. wikipedia.orgnih.gov
This compound ~7000 - 7500 Low-affinity due to electron-withdrawing nitro groups. interchim.frnih.gov

Mechanisms of Intracellular Loading and Esterase-Mediated Hydrolysis of Acetoxymethyl Esters

To be effective inside a living cell, chelators like this compound must be able to cross the cell's lipid membrane. The free acid form of BAPTA is a charged molecule and cannot readily permeate this barrier. caymanchem.com To overcome this, it is chemically modified into an acetoxymethyl (AM) ester form, such as this compound AM. biotium.com This process masks the polar carboxyl groups, rendering the molecule more lipophilic and membrane-permeant. nih.govnih.gov

Once the AM ester diffuses across the cell membrane into the cytosol, it is acted upon by intracellular esterases. nih.govopen.ac.uk These ubiquitous enzymes catalyze the hydrolysis of the acetoxymethyl ester groups, cleaving them off. nih.govmdpi.com This enzymatic action regenerates the active tetra-carboxylate form of the chelator, which is negatively charged and thus trapped within the cell. medchemexpress.com This active form is then capable of binding to intracellular Ca²⁺ ions. The mild, non-ionic detergent Pluronic® F-127 is often used to help disperse the sparingly water-soluble AM esters and facilitate their loading into cells. interchim.frbiotium.com It is important to note that the AM ester form itself does not bind calcium; it must first be hydrolyzed to its active state. interchim.frbiotium.com However, the effectiveness of this in vivo delivery system can be limited by the presence of extracellular esterases, which can cleave the AM groups before the compound enters the cell. nih.gov

Comparative Analysis of Calcium Binding Selectivity over Magnesium and Other Physiologically Relevant Ions

A critical characteristic of BAPTA and its derivatives is their high selectivity for calcium (Ca²⁺) over other physiologically relevant divalent cations, most notably magnesium (Mg²⁺). interchim.frrsc.org This selectivity is a significant advantage over other chelators like EDTA. interchim.fr The parent BAPTA molecule exhibits a selectivity for Ca²⁺ over Mg²⁺ of about 10⁵-fold. interchim.frtargetmol.com This high degree of selectivity is largely retained in its derivatives, including those with substitutions on the aromatic rings. nih.govacs.org

The structural basis for this selectivity lies in the specific geometry of the binding pocket created by the BAPTA molecule, which is better suited to the ionic radius and coordination preferences of Ca²⁺ compared to Mg²⁺. wikipedia.org While the nitro substitutions in this compound significantly lower its affinity for Ca²⁺, the inherent structural preference for Ca²⁺ over Mg²⁺ is maintained. acs.org BAPTA's design, derived from EGTA but with benzene rings replacing methylene (B1212753) links, contributes to this high selectivity and its relative insensitivity to pH changes. ucsd.edunih.gov Although BAPTA can also bind other transition metals like zinc (Zn²⁺) and iron (Fe²⁺/Fe³⁺), its primary utility in biological research stems from its pronounced preference for Ca²⁺ in the presence of physiological concentrations of Mg²⁺. open.ac.uk

Table 2: Logarithm of the Association Constants (logK) for BAPTA

Ion logK
Ca²⁺ 6.97
Mg²⁺ 1.77

Data from Dojindo Molecular Technologies, Inc. for the parent BAPTA molecule illustrates the significant difference in binding affinity. dojindo.com

Quantitative Analysis of Ion Complexation and Protonation Equilibria

Determination of Protonation Constants of 5,5'-Dinitro BAPTA using Potentiometric and Spectrophotometric Titration

The protonation constants of a molecule describe the affinity of its basic sites for protons. For this compound, these constants are essential for predicting its charge state and chelating properties at a given pH. Two common and powerful techniques for determining these constants are potentiometric and spectrophotometric titration. nih.govunil.chneu.edu.tr

Potentiometric Titration: This method involves the gradual addition of a strong acid or base to a solution of the compound while monitoring the pH with a calibrated electrode. nih.govdergipark.org.tr The resulting titration curve, a plot of pH versus the volume of titrant added, shows inflection points that correspond to the pKa values of the molecule's ionizable groups. dergipark.org.tr For a polyprotic acid like this compound, which has multiple amine and carboxylate groups, multiple pKa values can be determined from the titration data. researchgate.netscience.gov The data is often analyzed using computer programs to refine the protonation constants from the potentiometric measurements. benthamopen.com

Spectrophotometric Titration: This technique relies on the change in the molecule's ultraviolet-visible (UV-Vis) absorption spectrum as it becomes protonated or deprotonated. researchgate.net By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is obtained, from which the pKa can be calculated. unil.ch This method is particularly useful when the different protonation states of the molecule have distinct spectral properties. researchgate.net The agreement between results from both potentiometric and spectrophotometric methods provides strong validation for the determined protonation constants. unil.ch

Complex Formation Constants with Divalent Cations (e.g., Ca²⁺, Cd²⁺, Pb²⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺)

This compound is a chelator designed to bind divalent metal cations. The strength of this binding is quantified by the complex formation constant (K), also known as the stability constant (Kstab). chemguideforcie.co.uklibretexts.org A higher stability constant indicates a more stable complex. chemrevise.orgsavemyexams.com These constants are crucial for understanding the selectivity of the chelator for different metal ions and its effectiveness in buffering or sensing these ions.

The complex formation constants of this compound with various divalent cations have been the subject of study. ou.edu The stability of these complexes is influenced by factors such as the nature of the metal ion and the ligand. asianpubs.org The determination of these constants often involves techniques like potentiometric titrations, where the competition between protons and metal ions for the ligand's binding sites is monitored. niscpr.res.innih.gov

For instance, the dissociation constant (Kd), which is the reciprocal of the formation constant, for the Ca²⁺ complex of this compound has been reported to be approximately 7.5 mM, indicating a relatively low affinity for calcium. interchim.fr This is in contrast to other BAPTA derivatives which can have much higher affinities for Ca²⁺. nih.govinterchim.fr Studies have also been conducted on the complexation of this compound with other divalent cations like cadmium, lead, zinc, copper, and nickel. ou.edu The relative stability of these complexes often follows the Irving-Williams series for divalent metal ions of the first transition series. researchgate.net

Below is a table summarizing the reported stability constants (as log K) for various divalent metal ions with BAPTA and related ligands, illustrating the range of affinities observed.

Metal IonLigandLog K
Ca²⁺This compound~2.12 (calculated from Kd) interchim.fr
Ca²⁺BAPTA6.50 - 6.69 (apparent) nih.gov
Zn²⁺5-F-BAPTAHigher than Ca²⁺ complex nih.gov
Cu²⁺[CuCl₄]²⁻5.6 chemrevise.org
Cu²⁺[Cu(NH₃)₄(H₂O)₂]²⁺13.1 chemrevise.org
Cu²⁺Cu(EDTA)²⁻18.8 chemrevise.org

Applications As a Research Tool in Cellular and Molecular Systems

Modulation of Intracellular Calcium Dynamics for Investigational Purposes

5,5'-Dinitro BAPTA is a specialized derivative of the calcium chelator BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). It is most commonly used in its cell-permeant acetoxymethyl (AM) ester form, known as this compound AM. medchemexpress.com This modification allows the compound to passively cross the cell membrane into the cytosol. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant, active tetra-carboxylate form of the chelator within the cell. medchemexpress.com

The defining characteristic of this compound is its very low affinity for calcium ions (Ca²⁺), with a dissociation constant (Kd) reported to be approximately 7.0 to 7.5 millimolar (mM). nih.govinterchim.fr This low affinity distinguishes it from high-affinity chelators like its parent compound BAPTA or EGTA. Instead of strongly buffering or clamping intracellular calcium at resting levels, its utility lies in acting as a crucial negative control. Researchers use it to verify that the observed effects of other, higher-affinity chelators are genuinely due to the sequestration of calcium and not to other potential non-specific actions of the chelator molecules themselves. nih.govnih.gov Its ability to enter cells and undergo activation without significantly affecting baseline calcium-dependent processes makes it an invaluable tool for validating findings in the study of Ca²⁺ signaling pathways.

Utility in Neurophysiological Studies

In the field of neurophysiology, this compound serves as a critical control to dissect the intricate roles of calcium in neuronal function.

Research on synaptic transmission in the CA1 region of the hippocampus has demonstrated the importance of calcium chelation in modulating neuronal responses. While high-affinity, fast-binding chelators like BAPTA-AM can significantly depress fEPSPs, studies have shown that this compound-AM does not share this effect. nih.govnih.gov In experiments using rat hippocampal slices, the application of this compound-AM, a permeant analogue with very low Ca²⁺ affinity (Kd ≈ 7000 µM), had no significant effect on the amplitude of fEPSPs. nih.govnih.govjneurosci.org This lack of effect was consistent in neurons from both young and aged animals, underscoring that the modulation of fEPSPs by other BAPTA derivatives is dependent on their high affinity for calcium. nih.govjneurosci.org

The release of neurotransmitters at the presynaptic terminal is a fundamentally calcium-dependent process. tmc.edu The influx of Ca²⁺ through voltage-gated channels following an action potential triggers the fusion of synaptic vesicles with the presynaptic membrane. tmc.edu Calcium chelators are employed to probe the specific characteristics of this Ca²⁺-dependence, such as the spatial relationship between Ca²⁺ entry and vesicle release. The differential effects of slow-binding (like EGTA) versus fast-binding (like BAPTA) chelators can provide insight into these mechanisms. nih.goven-journal.org In this context, this compound serves as an essential control. nih.gov By applying this low-affinity analogue and observing no change in synaptic transmission, researchers can confidently attribute the effects seen with other chelators (e.g., attenuation of neurotransmitter release) to their specific Ca²⁺-buffering capabilities. nih.govnih.gov

Neuronal excitability is regulated by a variety of ion channels, including those gated by intracellular calcium, such as Ca²⁺-activated potassium (K⁺) channels (KCa). embopress.orgnih.gov These channels contribute to the afterhyperpolarization that follows action potentials, thereby shaping firing patterns. frontiersin.org Studies investigating the slow afterhyperpolarization current (IsAHP) in hippocampal CA1 neurons used a range of BAPTA derivatives with varying affinities for Ca²⁺ to probe the underlying calcium signal. It was found that while BAPTA derivatives with Kd values ranging from 0.15 to 40 µM could prolong the decay of the IsAHP, this compound, with its Kd of 7000 µM, had no apparent effect on the current. physiology.org This finding demonstrates that the molecular machinery activating this specific K⁺ current requires a Ca²⁺ signal that is not perturbed by a very low-affinity buffer, helping to define the parameters of the calcium-dependent activation of the channel.

The "calcium hypothesis of aging" posits that age-related changes in neuronal function may be linked to dysregulated intracellular Ca²⁺ homeostasis. frontiersin.org A key study explored this by applying membrane-permeant calcium chelators to hippocampal slices from young and aged rats. The study found that the high-affinity chelator BAPTA-AM depressed fEPSPs in young neurons but, paradoxically, enhanced them in aged neurons. nih.govjneurosci.org This suggested that baseline intracellular Ca²⁺ levels might be tonically elevated in aged neurons, and that reducing this level could restore some synaptic efficacy. nih.govjneurosci.org The crucial control for this experiment was this compound-AM. Its application produced no effect on fEPSPs in either young or aged slices. nih.govjneurosci.orgnih.gov This result was pivotal, as it demonstrated that the effects observed with BAPTA-AM and EGTA-AM were a direct consequence of their ability to buffer intracellular Ca²⁺ and not due to a non-specific chemical effect on the neurons. nih.govjneurosci.org

Table 1: Effect of Various Calcium Chelators on fEPSP Amplitude in Young vs. Aged Hippocampal Slices This table summarizes findings from a study investigating age-related changes in calcium homeostasis. The data shows the percentage change in the field excitatory postsynaptic potential (fEPSP) amplitude following the application of different BAPTA derivatives. Note the contrasting effects in young versus aged tissue and the lack of effect from the low-affinity this compound.

ChelatorEstimated Kd (µM)% Change in fEPSP (Young)% Change in fEPSP (Aged)
BAPTA-AM0.22~58% Decrease~31% Increase
5,5'-Difluoro BAPTA-AM0.7DecreaseIncrease
5,5'-Dibromo BAPTA-AM3.5DecreaseIncrease
This compound-AM ~7000 No Effect No Effect
EGTA-AM0.44No Effect~25% Increase
Data sourced from Ouanounou et al., 1999. nih.govjneurosci.org

Differential Effects on Neuronal Excitability and Calcium-Dependent Ion Channels (e.g., K+ current).

Application in Plant Physiology

Calcium ions are a critical second messenger in many plant signaling pathways, including responses to environmental stimuli like gravity (gravitropism). Research into the mechanisms of gravitropic signaling in maize roots has investigated the role of apoplastic calcium gradients. To test whether such a gradient is necessary for gravicurvature, researchers applied this compound to the root cap. nasa.gov This mobile, low-affinity calcium-binding agent was able to effectively eliminate the calcium activity gradient in the apoplast. The treatment resulted in the elimination of gravicurvature, providing direct evidence that the formation of an extracellular calcium gradient across the root cap is a necessary step in the gravitropic signaling cascade. nasa.gov

Studies on Extracellular Free-Calcium Gradients in Gravitropic Signaling (e.g., Maize Roots)

Gravitropism, the growth of a plant in response to gravity, is a complex process believed to involve calcium signaling. Research in maize roots has explored the role of extracellular free-calcium gradients in this phenomenon. To investigate this, scientists have used decapped maize roots that have regenerated gravitropic sensitivity but not the root cap itself, allowing for direct measurement of the apoplastic calcium activity around the gravity-sensing cells. cornell.edu

In these studies, calcium-specific microelectrodes were used to measure the calcium activity in the apoplasm of maize root tips. Following gravistimulation, a gradient of calcium activity was observed to develop. Specifically, after a lag of about 10 minutes, the calcium activity on the upper side of the root tip decreased, while it increased on the lower side. cornell.edu This observation supports the hypothesis that a gradient of extracellular calcium is generated across the root tip in response to a gravitational stimulus. cornell.edu

Use in Investigating the Necessity of Calcium Gradients for Physiological Responses

To determine if the observed calcium gradient is essential for the gravitropic curvature, researchers have employed this compound. By applying this mobile calcium-binding agent to the root cap, they could effectively eliminate the calcium activity gradient during gravitropism. The result of this manipulation was the elimination of gravicurvature, providing strong evidence that the calcium gradient is a necessary component of the signal-transmission phase of gravitropism. cornell.edu

The following table summarizes the key findings from these experiments:

Experimental ConditionObservationConclusion
Gravistimulation of Decapped Maize RootsA gradient in calcium activity develops across the root tip (decreased on the upper side, increased on the lower side). cornell.eduGravity sensing leads to the formation of an extracellular calcium gradient. cornell.edu
Application of this compoundThe calcium activity gradient is eliminated, and gravitropic curvature is inhibited. cornell.eduThe extracellular calcium gradient is necessary for the physiological response of gravitropic curvature. cornell.edu

These studies highlight the critical role of this compound in dissecting the functional importance of calcium gradients in plant physiology.

Employment in Studies of Calcium-Induced Calcium Release Mechanisms in Excitable Cells

Calcium-induced calcium release (CICR) is a fundamental process in many excitable cells, where an initial influx of calcium triggers the release of a larger amount of calcium from intracellular stores like the endoplasmic or sarcoplasmic reticulum. nih.govbiorxiv.org This process is crucial for various cellular functions, including muscle contraction and synaptic transmission. nih.gov

This compound, due to its specific calcium-binding properties, has been utilized to investigate the intricacies of CICR. In studies on hippocampal neurons, the effects of different calcium chelators on synaptic transmission have been compared. While the high-affinity chelator BAPTA-AM was found to attenuate field excitatory postsynaptic potentials, applications of this compound-AM, a lower-affinity analogue, did not have the same effect. nih.gov This suggests a dependence of the observed effects on the speed of calcium binding and the affinity of the chelator. nih.gov

The characteristics of different calcium chelators used in these studies are outlined in the table below:

ChelatorKey PropertyEffect on Field Excitatory Postsynaptic Potentials
BAPTA-AMHigh Ca2+ affinity, fast binding kinetics. nih.govmdpi.comAttenuation. nih.gov
This compound-AM Low Ca2+ affinity. nih.govNo significant effect. nih.gov
EGTA-AMSlow Ca2+ binding kinetics. nih.govmdpi.comNo significant effect. nih.gov

These findings underscore the importance of using a range of chelators with different properties, like this compound, to dissect the specific requirements of processes like CICR.

Assessment of Intracellular Buffering Capacity and Its Impact on Cellular Signaling Pathways

The intracellular environment contains a variety of molecules that can bind to calcium, collectively contributing to the cell's intrinsic calcium buffering capacity. frontiersin.org Exogenous buffers like this compound can be introduced to experimentally manipulate this buffering capacity and study its impact on calcium-dependent signaling pathways. pnas.orgnih.gov

By altering the intracellular calcium buffering, researchers can gain insights into how the spatial and temporal dynamics of calcium signals are regulated and how these dynamics influence downstream cellular events. For instance, in rat sympathetic neurons, the introduction of calcium chelators was shown to affect muscarinic suppression of calcium and M-type potassium currents. pnas.org

The ability of exogenous buffers to modulate cellular responses depends on their concentration, affinity for calcium, and binding kinetics. physiology.org The use of a panel of BAPTA derivatives with varying dissociation constants for calcium has been instrumental in understanding the mechanisms underlying phenomena like the slow afterhyperpolarization in hippocampal neurons. physiology.org While high-affinity chelators can significantly alter calcium signals, lower-affinity buffers like this compound provide a means to subtly perturb the system and reveal different aspects of calcium regulation.

The interplay between mobile and immobile endogenous calcium buffers also plays a crucial role in shaping intracellular calcium domains. frontiersin.org Computational modeling, in conjunction with experimental data obtained using tools like this compound, helps to elucidate the complex spatiotemporal patterns of free calcium and their physiological consequences. frontiersin.org

Comparative Methodological Studies with Other Bapta Derivatives and Calcium Buffers

Comparison of Kinetic Properties: Calcium Binding and Release Rates versus EGTA

A fundamental distinction between BAPTA and its derivatives, including 5,5'-Dinitro BAPTA, and the traditional Ca²⁺ chelator EGTA lies in their kinetic properties. BAPTA-based buffers exhibit significantly faster Ca²⁺ binding and release rates, estimated to be 50 to 400 times quicker than EGTA. thermofisher.comthermofisher.com This rapid kinetic profile allows BAPTA and its analogues to act as "fast buffers," capable of capturing Ca²⁺ ions in close proximity to their point of entry or release, such as near membrane channels. In contrast, EGTA's slower binding kinetics make it less effective at buffering rapid, localized Ca²⁺ transients. thermofisher.comjneurosci.orgjneurosci.org

This difference in on-rate kinetics has profound implications for studying Ca²⁺-dependent processes. For instance, in studies of synaptic transmission, the rapid Ca²⁺ binding of BAPTA can effectively shuttle calcium ions away from the active zones where neurotransmitter release is triggered. jneurosci.org Conversely, the slower kinetics of EGTA may not be sufficient to intercept these rapid Ca²⁺ signals, leading to different experimental outcomes. jneurosci.orgjneurosci.org Therefore, the choice between a BAPTA derivative and EGTA allows researchers to distinguish between cellular processes dependent on rapid, localized Ca²⁺ fluctuations and those influenced by slower, more global changes in intracellular Ca²⁺ concentration. thermofisher.com

Affinity-Based Comparisons with Other BAPTA Analogues

The affinity for Ca²⁺ is a key parameter that distinguishes this compound from its various analogues. The dissociation constant (Kd), which represents the concentration of Ca²⁺ at which half of the chelator is bound, is a standard measure of this affinity. Electron-withdrawing or -donating groups on the aromatic rings of the BAPTA molecule systematically alter its Ca²⁺ binding affinity.

This compound is characterized by its exceptionally low affinity for Ca²⁺, with a reported Kd of approximately 7.5 mM (7500 µM). interchim.fr This is significantly weaker than other common BAPTA derivatives. For example, substitutions with electron-donating methyl groups or electron-withdrawing halogen groups result in a range of affinities.

CompoundCa²⁺ Dissociation Constant (Kd)Affinity Level
5,5'-Dimethyl BAPTA~40 nM thermofisher.com - 150 nM nih.govHigh
BAPTA~160 nM interchim.fr - 210 nM nih.govHigh
5,5'-Difluoro BAPTA~250 nM nih.gov - 705 nM thermofisher.comthermofisher.comHigh to Intermediate
5,5'-Dibromo BAPTA~1.5 µM nih.gov - 3.6 µM jneurosci.orgjneurosci.orgIntermediate
This compound~7.5 mM (7500 µM) interchim.frLow

The high-affinity analogues, such as 5,5'-Dimethyl BAPTA, are potent Ca²⁺ chelators capable of buffering Ca²⁺ at very low concentrations. thermofisher.cominterchim.fr Intermediate-affinity derivatives like 5,5'-Dibromo BAPTA have been widely used to study processes like Ca²⁺ mobilization and spatial buffering. thermofisher.cominterchim.frsmolecule.com In contrast, the very low affinity of this compound makes it suitable for studying phenomena involving very high concentrations of Ca²⁺ without causing significant buffering of basal Ca²⁺ levels. researchgate.net

Role as a Low-Affinity Calcium Buffer or Control in Experimental Designs

The defining characteristic of this compound is its extremely low affinity for Ca²⁺. This property makes it largely ineffective at buffering the small, rapid Ca²⁺ transients that are critical for many cellular signaling events. Consequently, it often serves as a negative control in experiments where other, higher-affinity BAPTA derivatives are used to manipulate intracellular Ca²⁺.

For example, in studies of synaptic transmission in the hippocampus, the application of high-affinity BAPTA derivatives significantly altered excitatory postsynaptic potentials, whereas this compound had no effect. jneurosci.orgnih.govnih.gov This lack of effect confirms that the observed changes with the other chelators were due to their Ca²⁺ buffering capacity and not some other non-specific action. Similarly, in studies of intercellular Ca²⁺ waves in astrocytes, high-affinity BAPTA analogues attenuated the waves, while this compound did not, even at concentrations where it was shown to load into the cells. jneurosci.org This highlights its utility in dissecting the specific role of Ca²⁺ buffering in a given physiological response. Its inability to significantly chelate Ca²⁺ at typical intracellular concentrations makes it an ideal tool to control for potential non-Ca²⁺-related effects of the BAPTA molecular structure. pnas.org

Methodological Strategies for Intracellular Loading

To be effective as intracellular Ca²⁺ buffers, BAPTA derivatives must be successfully delivered into the cytoplasm. Several methods have been developed for this purpose, each with its own advantages and limitations.

Microinjection: The free acid form of BAPTA derivatives, which is membrane-impermeant, can be directly introduced into individual cells via microinjection. interchim.frjneurosci.org This technique allows for precise control over the amount of chelator delivered to a single cell and is often used in electrophysiological studies or when targeting specific cells within a tissue. jneurosci.org

Scrape Loading: This is a mechanical method for loading a population of adherent cells. A tool is used to gently scrape the cell monolayer in the presence of the membrane-impermeant free acid form of the BAPTA derivative. The transient disruption of the cell membrane allows the chelator to enter the cytoplasm.

AM Ester Incubation: The most common method for loading a large population of cells is through the use of the acetoxymethyl (AM) ester form of the BAPTA derivative. biotium.comthomassci.com The AM ester modification renders the molecule membrane-permeant, allowing it to diffuse passively across the cell membrane. interchim.fr Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant tetra-carboxylate form of the chelator in the cytoplasm. interchim.frmedchemexpress.com To facilitate the dispersion of the often hydrophobic AM esters in aqueous loading media, a non-ionic detergent like Pluronic® F-127 is frequently used. thermofisher.cominterchim.fr This method has been successfully used to load various BAPTA analogues, including this compound AM, into different cell types for studying a range of Ca²⁺-dependent processes. jneurosci.orgmedchemexpress.com

Design and Synthesis of Functionalized 5,5 Dinitro Bapta Derivatives for Advanced Probes

Utilization of Nitro Groups for Subsequent Chemical Functionalization (e.g., Reduction to Amino Groups)

The electron-withdrawing nitro groups at the 5 and 5' positions of the BAPTA structure are not merely for modulating the chelator's calcium affinity; they are primary handles for synthetic elaboration. The most significant functionalization pathway involves the reduction of these nitro groups to their corresponding amino groups, yielding 5,5'-diamino BAPTA. This transformation converts the chemically robust nitro-substituted aromatic rings into nucleophilic aniline-like moieties, opening a gateway for a multitude of conjugation chemistries.

The reduction of aromatic nitro compounds is a well-established and versatile reaction in organic chemistry, with several methods applicable to the synthesis of amino-BAPTA derivatives. masterorganicchemistry.comwikipedia.org The choice of method often depends on the desired yield, selectivity, and tolerance of other functional groups within the molecule. niscpr.res.inorganic-chemistry.org

Common methods for the reduction of the nitro groups on 5,5'-Dinitro BAPTA include:

Catalytic Hydrogenation : This is a widely used industrial and laboratory-scale method. wikipedia.org The reaction typically involves hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. masterorganicchemistry.comwikipedia.org This method is known for its high efficiency and clean reaction profile.

Metal-Mediated Reduction in Acidic Media : The use of easily oxidized metals in the presence of an acid is a classic and reliable method. masterorganicchemistry.com Common combinations include iron (Fe) in the presence of hydrochloric acid (HCl), tin (Sn) or tin(II) chloride (SnCl₂) in HCl, and zinc (Zn) in acid. masterorganicchemistry.comwikipedia.org These reactions are robust and can be performed with readily available reagents.

Transfer Hydrogenation : This approach uses a source other than hydrogen gas to provide the hydrogen atoms for the reduction. Formic acid or its salts, like ammonium (B1175870) formate, in the presence of a palladium catalyst, can selectively reduce aromatic nitro groups rapidly at room temperature. niscpr.res.in This method avoids the need for pressurized hydrogen gas systems.

Sulfite-Based Reduction : A newer, milder process for the catalytic reduction of nitro groups involves the use of a bisulfite compound, such as sodium bisulfite. google.com This method can achieve high conversion rates under mild conditions and demonstrates selectivity, leaving other reducible substituents on the molecule unaffected. google.com

Table 1: Comparison of Reduction Methods for Aromatic Nitro Groups

Reduction Method Reagents Typical Conditions Advantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney Ni Room temperature to moderate heat, atmospheric or elevated pressure High yield, clean reaction, catalyst can be recycled masterorganicchemistry.comwikipedia.org
Metal/Acid Reduction Fe/HCl, Sn/HCl, Zn/H⁺ Refluxing acid Inexpensive, robust, well-established masterorganicchemistry.com
Transfer Hydrogenation Formic Acid/Pd-C Room temperature Mild, rapid, avoids H₂ gas, selective niscpr.res.in

The successful reduction to 5,5'-diamino BAPTA is a critical step, as the resulting primary aromatic amine groups are significantly more reactive and versatile for building complex molecular probes than the starting nitro groups. masterorganicchemistry.com

Strategies for Covalent Attachment to Fluorophores and Polymolecular Assemblies

The transformation of this compound to 5,5'-diamino BAPTA provides the necessary nucleophilic functional groups for covalent attachment to a wide array of molecules, including fluorescent dyes (fluorophores) and larger structures like polymers or proteins. googleapis.com The primary amino groups can readily react with electrophilic partners to form stable covalent bonds.

Strategies for conjugation to the amino-BAPTA derivative include:

Amide Bond Formation : The amino groups can react with fluorophores or other molecules containing activated carboxylic acid functionalities, such as N-hydroxysuccinimide (NHS) esters. This reaction yields a stable amide linkage and is one of the most common methods for labeling with fluorescent dyes. nih.gov

Thiourea (B124793) Bond Formation : A highly efficient reaction occurs between the aromatic amines of the BAPTA derivative and an isothiocyanate-functionalized fluorophore. The resulting thiourea bond is very stable, making this a preferred method for creating robust fluorescent probes. googleapis.com

Sulfonamide Bond Formation : Fluorophores containing a sulfonyl chloride group (e.g., dansyl chloride, Texas Red) will react with the amino groups to form a stable sulfonamide linkage.

These strategies enable the permanent tethering of the BAPTA chelator to a reporter molecule. beilstein-journals.org The choice of fluorophore can be tailored to the specific experimental requirements, such as desired excitation/emission wavelengths or quantum yield. Beyond single fluorophores, these conjugation methods allow for the attachment of the BAPTA derivative to polymolecular assemblies. googleapis.com This includes linking to proteins, nucleic acids, polysaccharides, and synthetic polymers, enabling the creation of materials that can sense or buffer calcium within larger biological or synthetic systems. googleapis.comnih.gov

Table 2: Conjugation Chemistries for Amino-Functionalized BAPTA

Reactive Group on BAPTA Reactive Group on Fluorophore/Assembly Resulting Covalent Bond
Amine (-NH₂) N-Hydroxysuccinimide (NHS) Ester Amide
Amine (-NH₂) Isothiocyanate (-NCS) Thiourea
Amine (-NH₂) Sulfonyl Chloride (-SO₂Cl) Sulfonamide

Development of Reactive BAPTA-like Chelators for Conjugation Chemistry

An alternative and highly effective strategy involves synthesizing BAPTA derivatives that already incorporate a reactive functional group for conjugation. googleapis.com This approach creates "reactive BAPTA-like chelators" that are ready to be coupled to a target molecule in a single step. This method bypasses the need for post-synthesis modification of a fluorophore or other molecule to make it reactive towards the amino-BAPTA.

These reactive chelators are designed with specific handles that are poised for common conjugation reactions. Examples of such pre-functionalized, reactive BAPTA derivatives include:

BAPTA-Isothiocyanate : A BAPTA molecule functionalized with an isothiocyanate group can be directly reacted with amine-containing molecules, such as proteins or amine-modified oligonucleotides, to form a stable thiourea linkage. thermofisher.com

BAPTA-Azide : The incorporation of an azide (B81097) group onto the BAPTA framework creates a powerful building block for "click chemistry." aatbio.com BAPTA-azide can be efficiently and specifically coupled to molecules containing an alkyne group via a copper-catalyzed or strain-promoted cycloaddition reaction. aatbio.com This provides a highly selective method for conjugation, even in complex chemical environments.

Other Reactive Groups : BAPTA derivatives can also be synthesized with other reactive functionalities. These include maleimides (for reaction with thiols), haloacetamides (for reaction with thiols), and activated esters (for reaction with amines). googleapis.com

The development of these reactive chelators simplifies the synthesis of complex probes by providing modular building blocks that can be easily incorporated into larger systems. aatbio.com

Table 3: Examples of Reactive BAPTA-like Chelators

Reactive BAPTA Derivative Reactive Functional Group Target Functional Group on Conjugation Partner
BAPTA-Isothiocyanate Isothiocyanate (-NCS) Amine (-NH₂)
BAPTA-Azide Azide (-N₃) Alkyne
BAPTA-Maleimide Maleimide Thiol (-SH)

Analytical and Spectroscopic Characterization in Research Settings

Application of UV-Vis Spectroscopy for Characterization and Complexation Studies

UV-Vis spectroscopy is a valuable tool for confirming the chemical structure of 5,5'-Dinitro BAPTA and investigating its complexation with calcium ions. The introduction of nitro groups into the BAPTA structure significantly influences its absorption properties.

The nitration of the BAPTA molecule can be confirmed by a maximum absorbance (λmax) at approximately 376 nm. The binding of calcium ions to BAPTA and its derivatives, including this compound, induces a shift in the UV-Vis absorption spectrum. nih.govucsd.edu This spectral shift occurs because the complexation with Ca²⁺ alters the electron distribution within the molecule. biomedres.us Specifically, the lone pair electrons on the nitrogen atoms of the BAPTA core are twisted out of conjugation with the aromatic rings upon binding to calcium. nih.gov This change provides a distinct optical signature for the calcium-bound state versus the free acid form.

Studies on the parent BAPTA molecule show a shift in the absorption maximum from around 254 nm in the absence of calcium to approximately 274 nm when complexed with calcium. nih.govlumiprobe.com While specific spectral shift data for this compound upon calcium binding is not extensively detailed in the provided results, the principle of spectral change upon ion complexation is a well-established method for studying these interactions. researchgate.netufl.edunih.gov The change in absorbance at specific wavelengths can be used to determine the binding affinity (dissociation constant, Kd) of the chelator for calcium. researchgate.net For instance, the Kd of this compound for Ca²⁺ is reported to be approximately 7.5 mM. interchim.fr

Table 1: UV-Vis Spectroscopic Properties of BAPTA Derivatives

Compound Condition λmax (nm) Reference
BAPTA Ca²⁺-free 254 nih.govlumiprobe.com
BAPTA Ca²⁺-complexed 274 lumiprobe.com

Use of Fluorescence Spectrophotometry in Monitoring Calcium Buffering

While this compound itself is not a fluorescent indicator, its primary role as a calcium buffer is often monitored using fluorescence spectrophotometry in conjunction with fluorescent Ca²⁺ indicators. interchim.frresearchgate.net By introducing a known concentration of this compound into a cellular preparation, researchers can control and buffer intracellular calcium levels. The effect of this buffering on cellular calcium dynamics is then observed using a fluorescent dye like Fura-2 or Fluo-4. researchgate.netnih.gov

In this experimental setup, a fluorescent indicator is loaded into the cells. researchgate.net A subsequent pulse of calcium, often induced by an ionophore like ionomycin, causes a sharp increase in fluorescence as the indicator binds to the influx of Ca²⁺. researchgate.net When cells are pre-incubated with this compound, its chelating action significantly dampens or quenches this fluorescent response by binding to the intracellular calcium, thus demonstrating its buffering capacity. researchgate.net This method allows for the quantification of the chelator's effect on intracellular calcium concentrations. researchgate.netnih.gov

Although the free acid form of BAPTA is weakly fluorescent with an emission maximum at 363 nm, this property is generally not the primary method for its application in calcium buffering studies. thermofisher.comthermofisher.com Instead, its ability to modulate the fluorescence of other high-quantum-yield indicators is the standard approach. researchgate.net

Potential for NMR Spectroscopic Analysis in Structural Elucidation (General BAPTA relevance)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of BAPTA and its derivatives. hyphadiscovery.com Both ¹H and ¹³C NMR can provide detailed information about the molecular structure, confirming the identity and purity of the synthesized compound. beilstein-journals.org

For the acetoxymethyl (AM) ester form of this compound, ¹H NMR analysis in DMSO-d₆ would be expected to show characteristic peaks for the different types of protons present in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound AM

Proton Type Chemical Shift (δ) Range (ppm) Reference
Aromatic protons 7.8 – 8.2
AM ester methylene (B1212753) protons 4.5 – 5.0

Furthermore, NMR is instrumental in studying the interaction of BAPTA with various metal ions. jsr.org The binding of a metal ion like Ca²⁺ causes significant changes in the chemical shifts of both the aromatic and methylene protons of the BAPTA molecule. jsr.org This is because the coordination of the ion alters the electronic environment of the nearby protons. jsr.org By observing these changes, researchers can confirm complex formation and even deduce the stoichiometry of the metal-to-chelator interaction. jsr.orgjsr.org

For BAPTA analogues, such as those with fluorine substitutions (e.g., 5,5'-Difluoro-BAPTA), ¹⁹F NMR has been employed to study high concentrations of calcium, showcasing the versatility of NMR techniques in this field. interchim.fradipogen.combeilstein-journals.org The principles of NMR analysis applied to other BAPTA derivatives are directly relevant to the structural and functional analysis of this compound. jsr.org

Methodologies for Assessing Intracellular Accumulation and Retention of the Compound

To be effective, calcium chelators like this compound must be successfully delivered into the cytoplasm of cells. The most common method for this is to use the cell-permeant acetoxymethyl (AM) ester form of the compound. interchim.frmedchemexpress.com this compound AM can diffuse across the cell membrane. nih.govmayflowerbio.com Once inside the cell, intracellular esterases cleave the AM groups, releasing the active, membrane-impermeant tetra-carboxylate form of this compound, which is then trapped within the cell. nih.govmedchemexpress.comnih.gov

Several methodologies can be used to assess the intracellular accumulation and retention of BAPTA derivatives:

Radiolabeling: Using a radiolabeled version of the BAPTA-AM ester, such as ¹⁴C-BAPTA-AM, allows for the direct measurement of the compound's accumulation within cells or tissues. jneurosci.org The amount of radioactivity retained over time provides a quantitative measure of both uptake and efflux. jneurosci.org Studies have shown that the retention of BAPTA in cultured slices parallels the duration of its neuroprotective effects. jneurosci.org

Fluorescence Imaging: Although this compound is not itself a strong fluorescent indicator, its accumulation can be inferred by its effect on a co-loaded fluorescent calcium indicator. researchgate.net A reduction in the fluorescent response to a calcium stimulus over time can indicate the presence and activity of the BAPTA derivative. researchgate.netgoogle.com

Functional Assays: The most direct assessment of accumulation and retention is through functional assays that measure the intended effect of the chelator. For this compound, this involves measuring its ability to buffer intracellular calcium. nih.govphysiology.org By challenging the cells with a calcium ionophore at different time points after loading with the BAPTA-AM ester, the persistence of the calcium buffering effect can be determined, providing an indirect measure of the chelator's retention. researchgate.netphysiology.org

It is important to note that once hydrolyzed, the BAPTA derivative can be extruded from cells over time, making the kinetics of its intracellular concentration difficult to predict without direct measurement. jneurosci.org Due to the hydrolysis and subsequent trapping mechanism, intracellular concentrations of BAPTA can accumulate to levels significantly higher than the initial extracellular concentration of the AM ester, sometimes reaching the low millimolar range. nih.gov

Future Directions in Academic Research and Methodological Innovations

Exploration of Novel Synthetic Routes and Modifications to Tune Chelation Characteristics

The future development of 5,5'-Dinitro BAPTA and related chelators hinges on the exploration of innovative synthetic methodologies. The field of medicinal chemistry is continually advancing new synthetic routes for creating complex molecular structures, which can be applied to BAPTA derivatives. hilarispublisher.com The goal is to achieve more efficient, scalable, and versatile syntheses.

A primary focus of future synthetic work will be the targeted modification of the BAPTA scaffold to fine-tune its chelation characteristics. The addition of dinitro groups at the 5 and 5' positions significantly lowers the affinity for Ca²⁺ compared to the parent BAPTA molecule. nih.govjneurosci.org This principle of using electron-withdrawing or -donating groups can be systematically expanded. Future research will likely explore a wider array of substituents on the aromatic rings to create a library of BAPTA analogs with a graded range of dissociation constants (Kd), as well as varied binding and unbinding kinetics (k-on and k-off).

Furthermore, novel strategies in organic synthesis, such as transition-metal catalysis, could provide more direct and higher-yield pathways to these modified chelators. hilarispublisher.com Another avenue of exploration is the attachment of new functional moieties, for instance, by developing photoremovable protecting groups that are more efficient or responsive to different wavelengths of light, allowing for even greater experimental control. annualreviews.orgacs.org

Table 1: Comparison of BAPTA Derivatives and Chelation Properties

Compound Key Modification Estimated Ca²⁺ Kd Primary Research Application
BAPTA Unsubstituted ~100-200 nM High-affinity intracellular Ca²⁺ buffering
5,5'-Difluoro BAPTA Fluoro groups at 5,5' positions ~0.7 µM nih.govjneurosci.org Intermediate-affinity Ca²⁺ buffering
5,5'-Dibromo BAPTA Bromo groups at 5,5' positions ~3.5 µM nih.govjneurosci.org Lower-affinity Ca²⁺ buffering

| This compound | Nitro groups at 5,5' positions | ~7000 µM (7 mM) nih.govjneurosci.org | Very-low-affinity Ca²⁺ buffering; studying high Ca²⁺ flux |

Advanced Applications in Systems Biology and Neurobiology Beyond Current Established Uses

In neurobiology, this compound has been used as a low-affinity chelator to probe the differential Ca²⁺ homeostasis in young and aged neurons, where it was shown to have no effect on field excitatory postsynaptic potentials (fEPSPs), unlike its higher-affinity counterparts. nih.govjneurosci.org This highlights its utility in isolating phenomena driven by very high concentrations of Ca²⁺.

Future applications in neurobiology and the broader field of systems biology will leverage this property to dissect complex signaling networks. For example, it could be used to study:

Synaptic Microdomains: Investigating Ca²⁺ dynamics within specific subcellular compartments, such as the presynaptic active zone during neurotransmitter release, where Ca²⁺ concentrations can reach very high levels that would saturate high-affinity buffers.

Mitochondrial Calcium Uniporter: Studying the kinetics and regulation of mitochondrial Ca²⁺ uptake, which is driven by a large electrochemical gradient and involves high local Ca²⁺ concentrations.

Calcium Wave Propagation: In systems biology, understanding how Ca²⁺ waves and oscillations are shaped and decoded by the cell requires tools that can subtly perturb the system. This compound could be used to set a higher threshold for wave initiation or propagation without completely abolishing the signal.

Pathophysiological Calcium Overload: In models of neurodegenerative diseases or ischemic injury, where excitotoxicity leads to massive Ca²⁺ influx, this compound could serve as a unique tool to study the downstream consequences of such events without preventing them entirely. jneurosci.org

Integration with Optogenetic and Chemogenetic Tools for Precise Spatiotemporal Control of Calcium

A significant frontier in cell biology is the combination of chemical tools with genetically encoded actuators. Optogenetics and chemogenetics allow researchers to manipulate cellular activity, including ion fluxes, with high precision in space and time using light or specific small molecules, respectively. en-journal.orgd-nb.infoucl.ac.uk

The integration of this compound with these technologies presents a powerful future methodology. While optogenetic tools like channelrhodopsins can induce Ca²⁺ influx, and chemogenetic receptors (DREADDs) can modulate G-protein signaling pathways that lead to Ca²⁺ release, the resulting signals occur against a backdrop of the cell's endogenous buffering capacity. en-journal.orgd-nb.info

By introducing this compound as an additional low-affinity buffer, researchers could:

Sharpen Spatiotemporal Resolution: The low-affinity chelator could act to "quench" low-level, diffuse Ca²⁺ signals resulting from actuator activation, thereby ensuring that only the highest-intensity signals at the precise point of stimulation are effective.

Dissect Downstream Effectors: Create an experimental system to distinguish between cellular processes that are activated by moderate versus massive Ca²⁺ influx, both of which can be triggered by optogenetic stimulation.

Create Tunable "AND-gates": Design experiments where a biological output requires both a genetically targeted Ca²⁺ signal (from opto/chemogenetics) and a specific permissive state of intracellular Ca²⁺ buffering, which can be modulated by the concentration of this compound.

This combined approach would offer an unprecedented level of control for dissecting the precise role of Ca²⁺ signal amplitude, duration, and location in complex biological processes. biorxiv.orgnih.gov

Development of High-Throughput Screening (HTS) Methodologies Utilizing this compound

High-throughput screening (HTS) is essential for modern drug discovery and functional genomics, allowing for the rapid testing of thousands of compounds or genetic perturbations. nih.govbiorxiv.org Developing HTS assays that incorporate this compound could enable the discovery of modulators for specific Ca²⁺-dependent pathways.

Currently, HTS for Ca²⁺ signaling often uses fluorescent indicators to report on changes in concentration. However, identifying compounds that target specific channels or release mechanisms can be challenging due to the complex interplay of channels, pumps, and buffers. Using a high-affinity buffer like BAPTA in an assay might completely silence the signal of interest.

In contrast, an HTS assay could be designed where cells are pre-loaded with this compound. This would create a cellular environment that is buffered against minor Ca²⁺ fluctuations but remains responsive to strong, localized signals. Such a system would be ideal for screening for:

Modulators of Voltage-Gated Calcium Channels: Identifying compounds that specifically block or activate channels that produce large, localized Ca²⁺ influx.

Agonists/Antagonists of IP₃ or Ryanodine Receptors: Finding molecules that affect Ca²⁺ release from internal stores, which often generates high-concentration microdomains.

Inhibitors of Pathological Calcium Overload: Screening for drugs that prevent the massive Ca²⁺ influx associated with excitotoxicity, using a model where this compound is present to prevent immediate cell death and allow for a measurable screening window.

This approach would increase the specificity and robustness of HTS campaigns aimed at Ca²⁺ signaling pathways, filtering out compounds with weak or non-specific effects. uni-bonn.de

Theoretical Modeling and Computational Studies of Chelation Dynamics and Cellular Interactions

While experimental work provides essential data, theoretical and computational modeling is becoming indispensable for a deeper understanding of molecular interactions within the complex cellular environment. Future research will increasingly rely on computational studies of this compound to complement and guide experiments.

Key areas for computational investigation include:

Molecular Dynamics (MD) Simulations: Simulating the precise conformational changes of the this compound molecule as it binds and releases a Ca²⁺ ion. This can provide insights into the structural basis for its low affinity and predict how further chemical modifications would alter its chelation properties.

Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling: These hybrid models can calculate the binding energies between Ca²⁺ and the chelator with high accuracy, helping to rationalize experimentally observed Kd values and predict the affinity of novel derivatives.

Systems-Level Modeling: Developing computational models of entire cells or subcellular compartments that include ion channels, pumps, endogenous buffers, and the addition of exogenous buffers like this compound. These models would allow researchers to simulate Ca²⁺ dynamics under various conditions and predict the impact of the low-affinity buffer on signaling outcomes, such as synaptic transmission or wave propagation.

These computational approaches will accelerate the rational design of new Ca²⁺ chelators and provide a more quantitative framework for interpreting experimental results obtained using this compound.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 5,5'-Dinitro BAPTA?

  • Methodology : Synthesis typically involves nitro-substitution reactions on the BAPTA core structure. Characterization requires high-performance liquid chromatography (HPLC) for purity validation and mass spectrometry (MS) for molecular weight confirmation. Melting point analysis and nuclear magnetic resonance (NMR) spectroscopy are critical for structural verification .
  • Key Data : Molecular formula: C₁₄H₈N₂O₈S₂; molecular weight: 396.36 g/mol (varies slightly by derivative) .

Q. How do researchers select appropriate BAPTA derivatives (e.g., 5,5'-dimethyl vs. 5,5'-dibromo) for calcium buffering studies?

  • Methodology : Selection depends on the dissociation constant (Kd) for Ca²⁺ and experimental pH. For example, 5,5'-dimethyl-BAPTA (Kd = 0.15 µM) is optimal for low Ca²⁺ buffering, while 5,5'-dibromo-BAPTA (Kd = 0.21 µM) offers higher specificity in crowded cellular environments .
  • Experimental Design : Pre-calibrate buffers using fura-2 analogs to confirm intracellular concentrations .

Q. What are the standard applications of this compound in cellular studies?

  • Methodology : Widely used to manipulate intracellular Ca²⁺ gradients, particularly in pollen tube growth studies and apoptosis assays. For example, microinjection of 100 µM 5,5'-dibromo-BAPTA dissipates tip-focused Ca²⁺ gradients in lily pollen tubes, halting growth .

Advanced Research Questions

Q. How can researchers resolve contradictions in data when BAPTA derivatives exhibit unexpected activity (e.g., 5,5'-dimethyl-BAPTA outperforming other analogs)?

  • Analysis Framework :

Validate buffer preparation (e.g., esterase activity for AM-ester hydrolysis in BAPTA/AM).

Assess intracellular mobility differences via fluorescence recovery after photobleaching (FRAP).

Replicate experiments under varying pH and ionic strengths to identify confounding factors .

  • Case Study : 5,5'-dimethyl-BAPTA’s higher efficacy in dissipating Ca²⁺ gradients may stem from enhanced cytosolic diffusion, despite its similar Kd to other derivatives .

Q. What strategies optimize experimental parameters for BAPTA-based Ca²⁺ chelation in dynamic systems (e.g., neuronal signaling)?

  • Methodology :

  • Use BAPTA/AM (cell-permeant ester) for uniform intracellular delivery, followed by esterase cleavage.
  • Titrate concentrations (0.1–1 mM) to avoid off-target effects on pH or Mg²⁺ binding .
  • Pair with Ca²⁺-sensitive dyes (e.g., Fluo-4) for real-time gradient monitoring .

Q. How can computational modeling predict the behavior of this compound in complex biological matrices?

  • Approach :

  • Molecular dynamics (MD) simulations to assess binding kinetics and spatial distribution.
  • Density functional theory (DFT) for optimizing nitro-group interactions with Ca²⁺ .
    • Validation : Cross-reference simulation data with empirical results from electrophysiology or microinjection assays .

Q. What protocols ensure batch-to-batch consistency in synthetic this compound for reproducible research?

  • Quality Control :

  • Mandatory HPLC purity checks (>98%) and NMR structural validation.
  • Standardize storage conditions (-20°C, desiccated) to prevent hydrolysis .
    • Troubleshooting : Address variations in salt content (e.g., potassium vs. sodium salts) that alter solubility .

Q. How does this compound facilitate cross-disciplinary studies (e.g., plant biology vs. neurobiology)?

  • Case Examples :

  • In neurobiology, BAPTA/AM inhibits thapsigargin-induced apoptosis in thymocytes by chelation .
  • In plant biology, it disrupts pollen tube growth by erasing Ca²⁺ gradients, linking ion flux to morphogenesis .

Methodological Best Practices

  • Data Validation : Always include negative controls (e.g., KCl-injected cells) to distinguish BAPTA-specific effects from mechanical stress .
  • Ethical Reporting : Disclose batch-specific variations in supplementary materials, per guidelines in Beilstein Journal of Organic Chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.